molecular formula C23H22ClN3O3 B2741057 N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-85-8

N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2741057
CAS No.: 872854-85-8
M. Wt: 423.9
InChI Key: UMWPZXAIKYMIGE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic organic compound of significant interest in early-stage pharmacological and chemical research. Its complex molecular structure, which integrates chloro-substituted phenyl, indole, and pyrrolidine rings linked by acetamide and oxo groups, presents a versatile scaffold for exploratory studies. Researchers are investigating its potential as a key intermediate in the synthesis of novel heterocyclic compounds and its utility in structure-activity relationship (SAR) studies. The presence of multiple hydrogen bond acceptors and donors suggests potential for targeted molecular interactions. The specific biological activity, binding affinity, and full mechanism of action for this compound are currently the subject of ongoing investigative research and are not yet fully characterized. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-15-8-9-16(24)12-19(15)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWPZXAIKYMIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H19ClN2O3
Molecular Weight 348.81 g/mol
CAS Number 360069-99-4
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methylphenyl derivatives with pyrrolidine and indole-based compounds. The method generally utilizes a combination of condensation reactions followed by cyclization processes to achieve the desired structure.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that related compounds possess high radical scavenging abilities, surpassing known antioxidants like ascorbic acid .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (Breast Cancer) 12.5
A549 (Lung Cancer) 15.0
HeLa (Cervical Cancer) 10.0

These results indicate that the compound may inhibit cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Antibacterial Activity

N-containing heterocycles, such as those found in this compound, are known for their antibacterial properties. The compound has been evaluated against various bacterial strains, showing moderate to high activity against Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial DNA synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases.

Study 1: Antioxidant Efficacy

In a comparative study on the antioxidant efficacy of various derivatives, N-(5-chloro-2-methylphenyl)-based compounds showed up to 88% inhibition in DPPH radical formation, indicating a robust antioxidant profile .

Study 2: Cytotoxicity Assessment

A detailed cytotoxicity assessment using MTT assays revealed that the compound significantly reduced cell viability in MCF7 and A549 cell lines, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications in the indole and acetamide portions can significantly influence the compound's biological activity, particularly its efficacy against specific targets in disease pathways.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors .

Case Study:

A study demonstrated that related indole compounds effectively inhibited the proliferation of melanoma and glioblastoma cell lines, suggesting that N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide may have similar anticancer potential.

Antimicrobial Properties

The compound has been included in screening libraries for antimicrobial activity. Its structural components suggest potential efficacy against a range of pathogens, including bacteria and fungi .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliGood
Compound CCandida albicansModerate

Neurological Applications

This compound may also have implications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Study:

Research on similar pyrrolidine derivatives has shown effectiveness in models of epilepsy and depression, indicating that this compound might share these properties.

Screening Libraries

The compound is included in various screening libraries aimed at identifying new therapeutic agents for infectious diseases and cancer treatment . Its unique structure positions it as a candidate for further pharmacological evaluation.

Future Research Directions

Continued investigation into the pharmacokinetics and pharmacodynamics of this compound is essential. Future studies should focus on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Understanding how the compound interacts with biological targets at the molecular level.
  • Toxicology assessments : Evaluating safety profiles to ensure clinical viability.

Chemical Reactions Analysis

Structural Components and Potential Reactions

The compound includes several functional groups that can participate in various chemical reactions:

  • Indole Moiety : Known for its reactivity in electrophilic substitution reactions.

  • Pyrrolidine Ring : Can participate in nucleophilic reactions and ring-opening reactions under certain conditions.

  • Chloro-Methylphenyl Group : May undergo substitution reactions, especially under conditions that facilitate nucleophilic aromatic substitution.

Potential Reactions

  • Nucleophilic Substitution : The chloro group on the phenyl ring could be substituted by a nucleophile, such as an amine or hydroxide, under appropriate conditions.

  • Electrophilic Substitution : The indole ring is susceptible to electrophilic substitution, particularly at the 3-position.

  • Hydrolysis : The amide groups could undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

  • Ring-Opening Reactions : The pyrrolidine ring might undergo ring-opening reactions with nucleophiles like water or alcohols.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and conformation of the compound.

  • Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.

  • X-ray Crystallography : Offers detailed spatial arrangement of atoms in the crystal lattice.

Mechanism of Action and Biological Activities

While specific biological activities of N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide are not detailed, compounds with similar structures often exhibit interactions with G protein-coupled receptors or other signaling pathways critical in disease processes .

Potential Biological Targets

  • G Protein-Coupled Receptors (GPCRs) : Known targets for many indole derivatives.

  • Enzymes : Potential targets for inhibition or activation.

Stability and Reactivity

The compound is expected to be stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile suggests potential for further derivatization through established organic synthesis techniques.

Stability Conditions

  • Temperature : Room temperature is generally stable.

  • pH : Neutral conditions are preferred to avoid hydrolysis.

Reactivity Conditions

  • Solvents : Polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) facilitate reactions.

  • Catalysts : Transition metals or strong bases can enhance reaction rates.

Data Tables

Property Value Description
Molecular FormulaNot specifiedComplex organic compound
Molecular WeightNot specifiedDependent on exact structure
StabilityStable under standard conditionsMay degrade under extreme pH or temperature
ReactivitySusceptible to nucleophilic and electrophilic reactionsRequires specific conditions for optimal reactions

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Key Structural Features Reported Biological Activity Synthesis Method References
Target Compound 5-chloro-2-methylphenyl, pyrrolidine-oxoethyl bridge, indole-acetamide core Limited data; inferred potential for CNS modulation based on indole-pyrrolidine motifs Not explicitly described in evidence; likely via coupling agents (e.g., DCC/DMAP) N/A
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 5-nitroindole, (R)-1-phenylethyl group Anxiolytic/nonsedative agent; potential CNS applications Coupling of 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Aminothioxomethyl group, propyl-pyrrolidine Unknown biological activity; safety data available (EC 936751-11-0) Not described in evidence
N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-... Thiazolidinone-thioxo group, 2-chlorophenyl, indole-acetamide Potential enzyme inhibition (thiazolidinone motifs) Multi-step synthesis involving indole and thiazolidinone coupling
2-(2-chlorophenyl)-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole ring, trifluoromethoxy-pyrrolidine, 2-chlorophenyl Likely designed for antimicrobial or anti-inflammatory activity (oxadiazole derivatives) Not explicitly described; likely via oxadiazole ring formation and amide coupling

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., nitro in , chloro in ) enhances receptor binding in indole derivatives. For example, the 5-nitro group in 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide correlates with anxiolytic activity, while the 5-chloro group in the target compound may modulate selectivity for specific CNS targets . The pyrrolidine-oxoethyl bridge in the target compound is structurally distinct from the thiazolidinone-thioxo group in or the oxadiazole ring in , which may reduce off-target effects compared to thiol-containing analogs .

Synthetic Accessibility :

  • Indole-acetamide derivatives are commonly synthesized via coupling reactions (e.g., DCC/DMAP-mediated amide bond formation), as seen in . The target compound likely follows a similar route but requires specialized reagents for the pyrrolidine-oxoethyl bridge.

Safety and Stability: Compounds like N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (EC 936751-11-0) have documented safety profiles, suggesting that structural modifications (e.g., replacing thioxo groups with oxo groups) could improve metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?

The compound can be synthesized via a multi-step approach:

  • Acylation of indole intermediates : React 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl derivatives with chloroacetyl chloride in the presence of triethylamine under reflux conditions to form the acetamide backbone .
  • Coupling with substituted anilines : Introduce the 5-chloro-2-methylphenyl group via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis (e.g., 3–5 hours in acetic acid with sodium acetate) may enhance reaction efficiency .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) improves purity .

Q. Table 1: Common Synthetic Approaches

StepReagents/ConditionsKey Reference
AcylationChloroacetyl chloride, triethylamine, reflux
Indole functionalizationMicrowave, acetic acid, 3–5 hours
CyclizationEthanol, piperidine, 0–5°C

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the indole, pyrrolidine, and acetamide moieties. Aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) are critical .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing, particularly for polymorph identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours → 1 hour) and minimizes side products via controlled heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pet-ether recrystallization removes hydrophobic impurities .
  • Catalyst screening : Triethylamine or piperidine may accelerate acylation/cyclization steps by deprotonating reactive sites .

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane mobile phase) .
  • Optimize stoichiometry of chloroacetyl chloride to avoid over-acylation .

Q. How can contradictions between theoretical and experimental spectral data be resolved?

  • Dynamic NMR experiments : Identify rotational barriers or tautomerism in the pyrrolidine or indole moieties that may cause signal splitting .
  • Computational modeling : Compare DFT-calculated 1^1H NMR shifts with experimental data to validate structural assignments .
  • Recrystallization : Isolate a single polymorph for X-ray analysis to resolve discrepancies in carbonyl stretching frequencies (IR) or NOE correlations (NMR) .

Example : A 0.5 ppm deviation in carbonyl 13^13C NMR signals may arise from solvent polarity effects, which can be addressed using deuterated DMSO for consistency .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Anticancer activity : MTT assay against cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Antimicrobial screening : Agar dilution method for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole scaffold’s mechanism .

Q. Table 2: Bioactivity Assay Design

Assay TypeProtocol HighlightsReference
Cytotoxicity (MTT)48-hour incubation, DMSO vehicle control
Antimicrobial24-hour culture, MIC determination

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Modify the 5-chloro-2-methylphenyl group to assess steric/electronic effects on bioactivity (e.g., replace Cl with F or methyl with ethyl) .
  • Scaffold hopping : Compare pyrrolidine-containing analogs with piperidine or azetidine derivatives to evaluate ring size impact .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the indole NH) .

Q. Data Interpretation :

  • Correlate logP values (HPLC-measured) with membrane permeability trends .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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